3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of various compounds. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine involves several methods. One common method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes. For instance, the gas-phase chlorofluorination of 3-methylpyridine using hydrogen fluoride and chlorine in a fluidized bed reactor is one such method. The process involves careful control of temperature and pressure to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative.
Scientific Research Applications
3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism by which 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol .
Uniqueness
What sets 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine apart from these similar compounds is its phenoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structure allows for more diverse applications in various fields, including pharmaceuticals and agrochemicals.
Biological Activity
3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a synthetic organic compound notable for its unique structural features, including a pyridine ring substituted with a chloro group, a phenoxy group, and a trifluoromethyl group. These modifications enhance its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article delves into the biological activity of this compound, summarizing its pharmacological profile, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H8ClF3N
- Molecular Weight : 273.64 g/mol
- Structure : The compound consists of a pyridine ring with the following substituents:
- Chloro group at position 3
- Phenoxy group at position 2
- Trifluoromethyl group at position 5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes are critical in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in pharmacology and toxicology.
Table 1: Cytochrome P450 Inhibition Profile
Enzyme | Inhibition Mechanism | Reference |
---|---|---|
CYP1A2 | Competitive Inhibition | |
CYP2C19 | Non-competitive Inhibition |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Cytochrome P450 Inhibition : The compound's structural features allow it to bind to the active sites of CYP enzymes, thereby inhibiting their activity.
- Impact on Metabolic Pathways : By inhibiting these enzymes, the compound can alter the metabolism of various drugs, potentially enhancing or reducing their efficacy and toxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
Table 2: Comparative Biological Activities
Potential Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Drug Development : As an enzyme inhibitor, it may serve as a lead compound in developing drugs targeting metabolic pathways.
- Agrochemical Use : Its antifungal and antibacterial properties indicate potential use in agricultural formulations to protect crops from pathogens.
Properties
IUPAC Name |
3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOIHROGVVRAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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